![molecular formula C18H20O2 B13856587 (9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Undecynoic acid methyl ester: is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 9-undecynoic acid, characterized by the presence of a triple bond between the ninth and tenth carbon atoms in the undecanoic acid chain. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-undecynoic acid methyl ester typically involves the esterification of 9-undecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: On an industrial scale, 9-undecynoic acid methyl ester can be produced through the pyrolysis of ricinoleic acid, which is derived from castor oil. The pyrolysis process involves heating the methyl ester of ricinoleic acid to high temperatures (500-600°C) in the presence of steam, resulting in the formation of 9-undecynoic acid and heptanal. The 9-undecynoic acid is then esterified with methanol to produce the methyl ester .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Undecynoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Chemistry: 9-Undecynoic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including polymers and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving fatty acid derivatives.
Industry: Industrially, 9-undecynoic acid methyl ester is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the synthesis of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of 9-undecynoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and interfering with fatty acid biosynthesis. The compound’s triple bond allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Methyl 10-undecenoate: This compound is an unsaturated fatty acid ester with a terminal double bond, used in similar applications as 9-undecynoic acid methyl ester.
Undecylenic acid methyl ester: Another related compound with a terminal double bond, used in the production of polymers and as an antifungal agent.
Uniqueness: 9-Undecynoic acid methyl ester is unique due to the presence of a triple bond, which imparts distinct reactivity compared to its counterparts with double bonds. This triple bond allows for a wider range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18-/m0/s1 |
Clave InChI |
WKRLQDKEXYKHJB-LESCRADOSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)O)[C@H]1CCC2=O |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


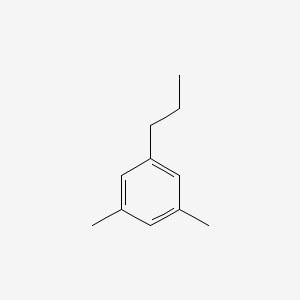
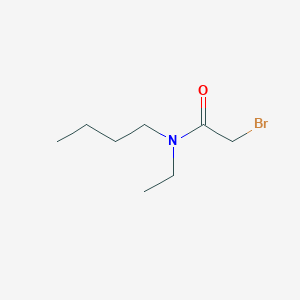
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
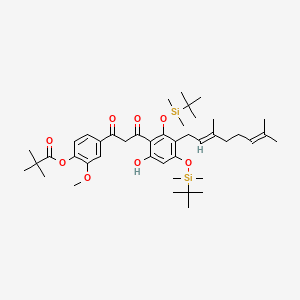
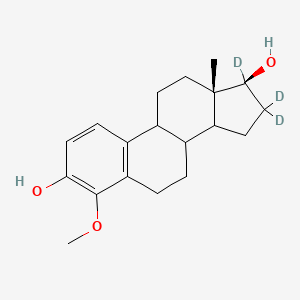
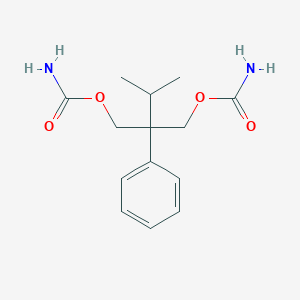
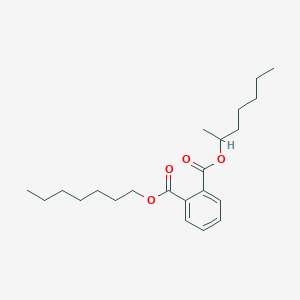
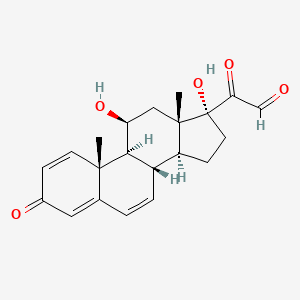


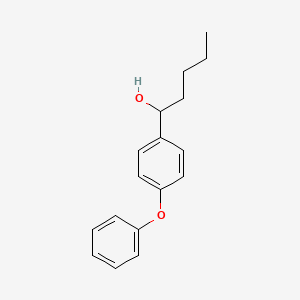

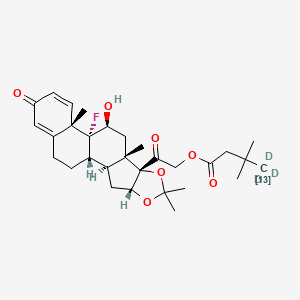
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
